(3,5-Dimethylisoxazol-4-yl)acetyl chloride
Description
Significance of Isoxazole (B147169) Scaffolds in Chemical Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in medicinal chemistry. chemicalbook.comsigmaaldrich.com This scaffold is prized for its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which allows molecules containing it to bind effectively to biological targets. The 3,5-dimethylisoxazole (B1293586) unit, in particular, has been identified as a novel bioisostere for acetyl-lysine, enabling it to interact with bromodomains, a class of proteins involved in the epigenetic regulation of gene expression. nih.gov This mimicry provides a powerful strategy for designing inhibitors of these proteins, which have shown potential as anti-inflammatory and anti-proliferative agents. nih.gov
The versatility of the isoxazole scaffold has led to its incorporation into a wide range of compounds exhibiting diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. chemicalbook.comsigmaaldrich.com The development of new synthetic methods to create and functionalize isoxazole derivatives remains an active and important area of chemical research, aimed at discovering new therapeutic agents. nih.gov
Role of Acid Chlorides as Activated Carboxylic Acid Derivatives
Acid chlorides, also known as acyl chlorides, are among the most reactive derivatives of carboxylic acids. chemimpex.com This high reactivity stems from the presence of the electron-withdrawing chlorine atom bonded to the carbonyl carbon, which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. This activation allows acid chlorides to readily undergo acyl substitution reactions with a wide variety of nucleophiles. chemimpex.com
Common transformations of acid chlorides include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to produce amides.
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
Anhydride Formation: Reaction with a carboxylate salt to yield an acid anhydride.
The conversion of a carboxylic acid to an acid chloride is a crucial first step in many synthetic sequences because it transforms a relatively unreactive hydroxyl group into an excellent leaving group (chloride). Reagents commonly used for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). ekb.eg This reactivity makes acid chlorides indispensable intermediates for constructing complex organic molecules efficiently. chemimpex.com
Overview of (3,5-Dimethylisoxazol-4-yl)acetyl chloride as a Synthetic Intermediate
This compound serves as a key synthetic intermediate that combines the utility of the isoxazole scaffold with the high reactivity of an acid chloride. Its primary role is to act as an acylating agent, enabling the covalent attachment of the (3,5-dimethylisoxazol-4-yl)acetyl group to other molecules.
The synthesis of this compound would typically start from the corresponding (3,5-Dimethylisoxazol-4-yl)acetic acid, which is then activated by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. A related compound, 3,5-dimethylisoxazole-4-carbonyl chloride, is prepared by reacting the corresponding carboxylic acid with oxalyl chloride. chembk.com Once formed, the acetyl chloride is a versatile reagent for creating a library of derivative compounds. For instance, it can be reacted with various amines to form a series of amides or with alcohols to produce esters, each incorporating the 3,5-dimethylisoxazole moiety. This strategy is central to medicinal chemistry, where the synthesis of numerous analogues is often required to optimize biological activity and pharmacokinetic properties.
The use of this intermediate allows researchers to systematically explore how the incorporation of the 3,5-dimethylisoxazole group affects the properties of a target molecule, leveraging the known biological significance of this particular heterocyclic system. nih.govnih.gov
Data Tables
Table 1: Properties of this compound and Related Compounds Data for this compound is based on typical properties of acid chlorides and data for the structurally similar 3,5-Dimethylisoxazole-4-carbonyl chloride, as specific experimental values for the title compound are not widely published.
| Property | This compound | 3,5-Dimethylisoxazole-4-carbonyl chloride | 3,5-Dimethylisoxazole |
| CAS Number | 144102-13-6 bldpharm.com | 31301-45-8 chemimpex.com | 300-87-8 nih.gov |
| Molecular Formula | C₇H₈ClNO₂ | C₆H₆ClNO₂ chemimpex.com | C₅H₇NO nih.gov |
| Molecular Weight | 173.60 g/mol | 159.57 g/mol chemimpex.com | 97.12 g/mol nih.gov |
| Appearance | Expected to be a liquid | Colorless to light yellow clear liquid chemimpex.com | Liquid |
| Boiling Point | Not available | 90 °C @ 12 mmHg chemimpex.com | 143-144 °C |
| Reactivity | Reacts with water and other nucleophiles | Reacts with water chembk.com | Flammable liquid and vapor nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-4-6(3-7(8)10)5(2)11-9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLTTWUNHSQIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethylisoxazol 4 Yl Acetyl Chloride
Precursor Synthesis Strategies
The journey to (3,5-Dimethylisoxazol-4-yl)acetyl chloride begins with the synthesis of its essential precursors. This involves the initial construction of the isoxazole (B147169) ring system followed by its derivatization to introduce the necessary side chain.
The foundational precursor for the target molecule is 3,5-dimethylisoxazole (B1293586). This heterocyclic compound is typically synthesized through a condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). wikipedia.orgorganic-chemistry.org The most common and direct method involves the reaction of pentane-2,4-dione (also known as acetylacetone) with hydroxylamine or its salts, such as hydroxylamine hydrochloride. nih.gov
The reaction mechanism proceeds through the initial formation of an oxime with one of the carbonyl groups of acetylacetone (B45752). This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable aromatic 3,5-dimethylisoxazole ring. wikipedia.orgorganic-chemistry.org
Table 1: Synthesis of 3,5-Dimethylisoxazole
| Reactant 1 | Reactant 2 | Key Transformation | Product |
| Pentane-2,4-dione | Hydroxylamine Hydrochloride | Condensation/Cyclization | 3,5-Dimethylisoxazole |
With the 3,5-dimethylisoxazole core in hand, the next critical phase is the introduction of an acetic acid group at the 4-position of the isoxazole ring. This is generally accomplished in two stages: first, the introduction of an acetyl group, and second, its conversion to the carboxylic acid. The resulting (3,5-Dimethylisoxazol-4-yl)acetic acid is a key intermediate in various chemical syntheses. chemimpex.comcalpaclab.com
The introduction of an acetyl group onto the isoxazole ring is most commonly achieved through a Friedel-Crafts acylation reaction. sigmaaldrich.com This electrophilic aromatic substitution involves reacting 3,5-dimethylisoxazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The two methyl groups on the isoxazole ring are electron-donating, which can increase the electron density at the 4-position, thereby facilitating electrophilic attack at this site. nih.gov The reaction leads to the formation of 4-acetyl-3,5-dimethylisoxazole, also known as (3,5-dimethylisoxazol-4-yl)ethanone.
The choice of the Lewis acid catalyst is crucial for the success of the Friedel-Crafts acylation. sigmaaldrich.com Strong Lewis acids like aluminum chloride (AlCl₃) are frequently used. sigmaaldrich.comyoutube.com The Lewis acid coordinates with the acetylating agent, which generates a highly electrophilic acylium ion. sigmaaldrich.com This potent electrophile then attacks the electron-rich 4-position of the 3,5-dimethylisoxazole ring. The reaction conditions, including the solvent and temperature, must be carefully controlled to ensure good yields and to minimize side reactions. core.ac.ukruc.dk
Table 2: Friedel-Crafts Acetylation of 3,5-Dimethylisoxazole
| Substrate | Reagent | Catalyst | Product |
| 3,5-Dimethylisoxazole | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 4-Acetyl-3,5-dimethylisoxazole |
Following the successful acetylation, the newly introduced acetyl group must be converted into a carboxylic acid group. A standard and effective method for this transformation is the haloform reaction. wikipedia.org This reaction specifically converts methyl ketones into carboxylic acids with one less carbon atom, and a haloform by-product. By treating 4-acetyl-3,5-dimethylisoxazole with a halogen (such as bromine or iodine) in the presence of a strong base like sodium hydroxide, the acetyl group is oxidized to a carboxylate. Subsequent acidification of the reaction mixture yields (3,5-dimethylisoxazol-4-yl)acetic acid. wikipedia.org
An alternative, though less common, approach for this type of transformation is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction can convert aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.org
Derivatization to (3,5-Dimethylisoxazol-4-yl)acetic Acid
Conversion to this compound
The final step in the synthetic sequence is the conversion of the carboxylic acid group of (3,5-dimethylisoxazol-4-yl)acetic acid into the more reactive acetyl chloride functional group. This is a standard transformation in organic synthesis.
The conversion of a carboxylic acid to an acetyl chloride is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being one of the most commonly used due to its efficiency and the fact that the by-products are gaseous (sulfur dioxide and hydrogen chloride), which simplifies purification. chemicalbook.comresearchgate.net Other possible chlorinating agents include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemicalbook.com The reaction of (3,5-dimethylisoxazol-4-yl)acetic acid with one of these reagents directly yields the final product, this compound.
Table 3: Chlorination of (3,5-Dimethylisoxazol-4-yl)acetic Acid
| Substrate | Reagent | Product | By-products (with SOCl₂) |
| (3,5-Dimethylisoxazol-4-yl)acetic acid | Thionyl Chloride (SOCl₂) | This compound | SO₂ (g) + HCl (g) |
Chlorinating Agent Selection
Thionyl Chloride (SOCl₂) Mediated Transformations
A common and effective method for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). pressbooks.pubchemeurope.com In this transformation, (3,5-Dimethylisoxazol-4-yl)acetic acid is treated with thionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction vessel, which helps to drive the reaction to completion. chemeurope.com The reaction is typically heated to ensure it proceeds at a reasonable rate. pressbooks.pub
The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
For the specific synthesis of this compound, the reaction would be: C₇H₉NO₃ + SOCl₂ → C₇H₈ClNO₂ + SO₂ + HCl
Oxalyl Chloride [(COCl)₂] Reagent Use
Oxalyl chloride, in combination with a catalytic amount of N,N-dimethylformamide (DMF), is another widely used reagent for synthesizing acyl chlorides from carboxylic acids. sciencemadness.orgwikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with (3,5-Dimethylisoxazol-4-yl)acetic acid would involve the in-situ formation of a Vilsmeier reagent from oxalyl chloride and DMF, which acts as the active chlorinating species. wikipedia.org This method also produces volatile byproducts (CO, CO₂, and HCl), simplifying the purification of the desired acyl chloride. wikipedia.org The reaction is often carried out at or below room temperature. orgsyn.org
The general reaction is: R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO + CO₂ + HCl
For the specific synthesis, the equation is: C₇H₉NO₃ + (COCl)₂ --(DMF catalyst)--> C₇H₈ClNO₂ + CO + CO₂ + HCl
Reaction Conditions Optimization
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is paramount.
Anhydrous Conditions
Due to the high reactivity of acyl chlorides, it is imperative that the synthesis is performed under anhydrous (water-free) conditions. chemeurope.com this compound will readily react with any moisture present, including atmospheric humidity, to hydrolyze back to the parent carboxylic acid, (3,5-Dimethylisoxazol-4-yl)acetic acid, and hydrochloric acid. chemeurope.comsciencemadness.org This side reaction reduces the yield of the desired product and introduces impurities. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
Solvent Selection (e.g., Dichloromethane (B109758), Tetrahydrofuran)
The choice of solvent is critical for the successful synthesis of acyl chlorides. The solvent must be inert to the highly reactive reagents and the acyl chloride product. Aprotic solvents are required to prevent reaction with the chlorinating agent or the product.
Dichloromethane (DCM) is a common choice as it is a polar aprotic solvent that can dissolve the starting carboxylic acid and is inert to both thionyl chloride and oxalyl chloride. rsc.orgbiorxiv.org Its relatively low boiling point also facilitates easy removal after the reaction is complete.
Tetrahydrofuran (B95107) (THF) is another suitable aprotic solvent. It is often used in reactions involving organometallic reagents that might follow the acyl chloride formation. However, care must be taken as THF can be cleaved by strong acids under certain conditions. For syntheses involving thionyl chloride or oxalyl chloride, it is a viable option, particularly in subsequent reaction steps. nih.gov
Interactive Data Table: Typical Reaction Parameters
This table outlines typical conditions for the synthesis. Note: Optimal conditions may vary and require empirical determination.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Starting Material | (3,5-Dimethylisoxazol-4-yl)acetic acid | (3,5-Dimethylisoxazol-4-yl)acetic acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride [(COCl)₂] |
| Catalyst | None required | N,N-Dimethylformamide (DMF) |
| Solvent | Dichloromethane (DCM) or Chloroform | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Reflux (40-61°C) | 0°C to Room Temperature |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Inert (e.g., Nitrogen, Argon) |
| Work-up | Evaporation of solvent and excess reagent | Evaporation of solvent and byproducts |
Purification Techniques for the Compound
Given the reactive nature of this compound, purification must be conducted carefully. In many cases, the crude product, obtained after removing the solvent and volatile byproducts under reduced pressure, is used directly in the subsequent reaction step without further purification. rsc.org When higher purity is required, specific techniques are employed.
Column Chromatography Applications
Flash column chromatography is a standard technique for purifying organic compounds. biorxiv.org For this compound, this method can be used to separate the product from non-volatile impurities. The process involves dissolving the crude material in a minimal amount of a suitable solvent and passing it through a column packed with a solid adsorbent, typically silica (B1680970) gel.
A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is used to move the compound through the column. biorxiv.orgcore.ac.uk The polarity of the eluent is carefully chosen to ensure good separation between the desired acyl chloride and any impurities, such as unreacted carboxylic acid. Due to the sensitivity of the acyl chloride to hydrolysis, it is crucial to use anhydrous solvents for the mobile phase and to pack and run the column efficiently to minimize exposure to atmospheric moisture.
Interactive Data Table: Purification Parameters
This table details a representative column chromatography purification setup.
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 0-30% Ethyl Acetate) biorxiv.org |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
| Post-Purification | Solvent removal under reduced pressure |
Distillation Methodologies
The synthesis of this compound typically involves the reaction of its carboxylic acid precursor, (3,5-Dimethylisoxazol-4-yl)acetic acid, with a chlorinating agent. A common and effective reagent for this conversion is thionyl chloride (SOCl₂). The reaction converts the carboxylic acid's hydroxyl group into a reactive acyl chloride group.
The resulting crude product is a mixture containing the desired acyl chloride, any unreacted starting material, excess thionyl chloride, and gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). To isolate the pure this compound, a purification step is essential. Fractional distillation is the primary and most effective method for this separation. sigmaaldrich.comchemicalbook.comthermofisher.com
This technique leverages the differences in the boiling points of the components in the mixture. thermofisher.com When the mixture is heated, the component with the lowest boiling point vaporizes first, rises through a fractionating column, condenses, and is collected as the distillate. The temperature is then increased to separate the subsequent components.
Given the high boiling point of the carboxylic acid precursor, vacuum distillation is often the preferred method. bldpharm.com Lowering the pressure above the liquid mixture reduces the boiling points of the components, allowing distillation to occur at a lower temperature. This is critical for preventing the thermal decomposition of heat-sensitive organic compounds.
The table below illustrates the significant differences in boiling points that enable effective separation of the product from reactants and byproducts.
Table 1: Boiling Points of Reaction Components This table is interactive. Click on the headers to sort.
| Compound | Role in Synthesis | Boiling Point (°C) | Rationale for Separation |
|---|---|---|---|
| Hydrogen Chloride (HCl) | Byproduct | -85.0 | Gaseous at room temperature; easily removed. |
| Sulfur Dioxide (SO₂) | Byproduct | -10.0 | Gaseous at room temperature; easily removed. |
| Thionyl Chloride (SOCl₂) | Excess Reagent | 74.6 - 79.0 bldpharm.comchemicalbook.comscbt.comchemimpex.com | Volatile; removed in an early fraction during distillation. |
| This compound | Product | Not available (High boiling) | Separated from lower-boiling impurities and higher-boiling precursor. |
Green Chemistry Approaches in Synthesis (Potential Future Research)
The conventional synthesis of acyl chlorides, while effective, often relies on hazardous reagents like thionyl chloride, which releases corrosive and toxic gases. Future research is likely to focus on developing more environmentally benign "green" methodologies.
Potential areas for green innovation in the synthesis of this compound include two main stages: the formation of the isoxazole ring and the final chlorination step.
Greener Chlorination Reagents and Methods: The conversion of the carboxylic acid to the acyl chloride is another target for green innovation.
Alternative Reagents: Oxalyl chloride is an alternative to thionyl chloride that produces gaseous byproducts (CO, CO₂, HCl), which can simplify product work-up. While often considered a milder and cleaner reagent, its cost can be a limiting factor for large-scale synthesis.
Polymer-Supported Reagents: A promising green strategy involves the use of polymer-supported reagents. For example, polymer-supported triphenylphosphine (B44618) can be used to convert carboxylic acids to chlorides. The key advantage is that the reagent is immobilized on a solid support, allowing it to be easily removed from the reaction mixture by simple filtration. This minimizes waste and simplifies purification, avoiding the need for distillation. Research into polymer-supported versions of other chlorinating agents could yield efficient and recyclable systems for acyl chloride synthesis.
The table below summarizes potential green chemistry approaches that could be investigated for the synthesis of this compound.
Table 2: Potential Green Chemistry Strategies This table is interactive. Click on the headers to sort.
| Synthetic Step | Conventional Method | Potential Green Alternative | Key Benefits |
|---|---|---|---|
| Isoxazole Ring Synthesis | Use of volatile organic solvents. | Synthesis in recyclable, bio-based media (e.g., aqueous gluconic acid). | Reduced solvent waste, use of renewable resources, potential for catalyst/solvent recycling. |
| Carboxylic Acid Chlorination | Stoichiometric thionyl chloride (SOCl₂). | Use of alternative reagents like oxalyl chloride. | Cleaner reaction with only gaseous byproducts. |
Reactivity and Reaction Mechanisms of 3,5 Dimethylisoxazol 4 Yl Acetyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary mode of reaction for (3,5-Dimethylisoxazol-4-yl)acetyl chloride is nucleophilic acyl substitution. This class of reaction involves the replacement of the chloride leaving group by a nucleophile. masterorganicchemistry.com Acyl chlorides, in general, are among the most reactive of the carboxylic acid derivatives, a characteristic that extends to this compound. khanacademy.orglibretexts.org
The universally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org It is fundamentally different from SN2 reactions, which occur in a single concerted step. libretexts.org
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This step breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.combyjus.com
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses. The carbon-oxygen π-bond is reformed, and the chloride ion, being an excellent leaving group (as it is the conjugate base of the strong acid HCl), is expelled. masterorganicchemistry.comkhanacademy.org
Under basic or neutral conditions, a potent, negatively charged nucleophile attacks the carbonyl group directly. byjus.com In acidic conditions, the reaction can be catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. byjus.com
The kinetics of these reactions are typically very rapid. Acyl chlorides react vigorously, and reactions are often complete in minutes at room temperature. nih.govhud.ac.uk For instance, studies monitoring the reaction of similar acid chlorides with amines have shown complete conversion to the corresponding amide in under five minutes. hud.ac.uk
Table 1: Key Features of the Nucleophilic Acyl Substitution Mechanism
| Feature | Description |
| Reaction Type | Nucleophilic Acyl Substitution |
| Key Intermediate | Tetrahedral Alkoxide Intermediate |
| Mechanism Steps | 1. Nucleophilic Addition2. Elimination of Leaving Group |
| Reactivity | High, characteristic of acyl chlorides khanacademy.org |
| Kinetics | Generally very fast, often complete at room temperature hud.ac.uk |
The reactivity of the carbonyl group is directly related to the magnitude of the partial positive charge on the carbonyl carbon. The substituent attached to the acyl group can significantly influence this electrophilicity through inductive and resonance effects.
The 3,5-dimethylisoxazole (B1293586) ring is an electron-withdrawing heterocyclic moiety. This property stems from the electronegativity of the nitrogen and oxygen atoms within the ring structure. Research on related structures has shown that the isoxazole (B147169) group can act as a bioisostere for acetyl-lysine, accepting a hydrogen bond, which highlights its electron-rich character and ability to influence adjacent functional groups. nih.gov This electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon of the acetyl chloride group, making it more electrophilic and thus more susceptible to attack by nucleophiles when compared to a simple alkyl acetyl chloride like acetyl chloride itself.
Specific Reaction Pathways
The high reactivity of this compound makes it a valuable intermediate for synthesizing a variety of compounds, particularly amides, through nucleophilic acyl substitution.
Amidation, the reaction with ammonia (B1221849) or a primary or secondary amine, is a hallmark reaction of acyl chlorides. fishersci.co.uk The reaction, often referred to as the Schotten-Baumann reaction, is highly efficient and widely used in organic synthesis. fishersci.co.ukfishersci.it It typically proceeds rapidly at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a suitable base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. fishersci.co.ukcommonorganicchemistry.com
This compound readily reacts with primary amines to furnish N-substituted (3,5-dimethylisoxazol-4-yl)acetamides. The general procedure involves adding the acyl chloride to a solution of the primary amine and a tertiary amine base. hud.ac.ukfishersci.it The products derived from primary amines are often crystalline solids that may precipitate directly from the reaction mixture upon addition of water, simplifying purification. hud.ac.uk
Table 2: Representative Amidation Reactions with Primary Amines
| Primary Amine | Product Name |
| Aniline | N-phenyl-2-(3,5-dimethylisoxazol-4-yl)acetamide |
| Benzylamine | N-benzyl-2-(3,5-dimethylisoxazol-4-yl)acetamide |
| Cyclohexylamine | N-cyclohexyl-2-(3,5-dimethylisoxazol-4-yl)acetamide |
The reaction with secondary amines proceeds via the same nucleophilic acyl substitution mechanism to yield N,N-disubstituted (3,5-dimethylisoxazol-4-yl)acetamides. The conditions are broadly similar to those used for primary amines. commonorganicchemistry.com However, a notable difference is that the resulting tertiary amide products are less likely to precipitate from the reaction mixture and often require purification by column chromatography to isolate the pure product. hud.ac.uk The synthesis of complex bioactive molecules containing this scaffold often involves the formation of such an amide linkage with a secondary amine. nih.gov
Table 3: Representative Amidation Reactions with Secondary Amines
| Secondary Amine | Product Name |
| Pyrrolidine | 1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)pyrrolidine |
| Diethylamine | N,N-diethyl-2-(3,5-dimethylisoxazol-4-yl)acetamide |
| Morpholine | 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)morpholine |
Amidation Reactions
Applications in Peptide Coupling Analogs
The formation of an amide bond is the cornerstone of peptide synthesis. bachem.com Acyl chlorides are highly reactive carboxylic acid derivatives that react readily with primary and secondary amines to form amides. savemyexams.comchemguide.co.uk This fundamental reactivity makes this compound a suitable reagent for the synthesis of peptide analogs.
In this application, the acyl chloride acts as an activated amino acid surrogate. The reaction proceeds via a nucleophilic addition-elimination mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton to yield a stable amide bond.
The 3,5-dimethylisoxazole moiety can be incorporated into peptide chains to serve as a bioisostere, mimicking the structure and function of natural peptide components or introducing specific conformational constraints. nih.gov The use of this compound allows for the covalent linkage of this heterocyclic scaffold to the N-terminus of a peptide or an amino acid, creating novel peptidomimetic structures for investigation in drug discovery. mdpi.com
Esterification Reactions
Esterification is a common transformation for acyl chlorides, including this compound. These reactions are typically fast and efficient due to the high reactivity of the acyl chloride. savemyexams.com
This compound reacts with alcohols to form the corresponding esters. libretexts.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating hydrogen chloride and yielding the ester product. chemguide.co.uklibretexts.org This reaction is generally high-yielding and can be performed under mild conditions. iiste.org Unlike the Fischer esterification of the parent carboxylic acid, this reaction is irreversible and does not require an acid catalyst. masterorganicchemistry.comcommonorganicchemistry.com
The reaction can be generalized as follows:
A variety of alcohols, including primary and secondary alcohols, can be used in this transformation. iiste.orgnih.gov
Table 1: Esterification of this compound with Various Alcohols This table is illustrative, based on the general reactivity of acyl chlorides.
| Alcohol (R-OH) | Product (Ester) | Typical Conditions |
| Methanol | Methyl (3,5-dimethylisoxazol-4-yl)acetate | Inert solvent (e.g., THF, CH₂Cl₂), often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl |
| Ethanol | Ethyl (3,5-dimethylisoxazol-4-yl)acetate | Inert solvent, base |
| Isopropanol | Isopropyl (3,5-dimethylisoxazol-4-yl)acetate | Inert solvent, base |
| Benzyl Alcohol | Benzyl (3,5-dimethylisoxazol-4-yl)acetate | Inert solvent, base |
The 3,5-dimethylisoxazole core is a valuable scaffold in medicinal chemistry, having been identified as a bioisostere for acetylated lysine (B10760008) and incorporated into molecules targeting bromodomains, which are implicated in cancer and inflammation. nih.gov The parent compound, (3,5-dimethylisoxazol-4-yl)acetic acid, is noted for its use in pharmaceutical development. chemimpex.com
Esterification is a widely employed strategy in the design of prodrugs to enhance properties such as lipophilicity, cell membrane permeability, or to achieve targeted release. By reacting this compound with a hydroxyl-containing drug molecule, a prodrug with an ester linkage can be formed. This ester bond can be designed to be cleaved in vivo by esterase enzymes, releasing the active drug and the (3,5-dimethylisoxazol-4-yl)acetic acid moiety. This approach is particularly useful for masking polar hydroxyl or carboxylic acid groups to improve drug delivery.
Friedel-Crafts Acylation (Potential for Aromatic Substitution)
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org The reaction typically employs an acyl chloride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com
This compound is a suitable substrate for this reaction. The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This is followed by the cleavage of the carbon-chlorine bond to generate a highly reactive and resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com
This acylium ion acts as the electrophile, which is then attacked by the π-electrons of an aromatic ring (e.g., benzene (B151609) or a substituted derivative). Subsequent loss of a proton from the ring restores aromaticity and yields the final aryl ketone product, in this case, a 1-aryl-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one. youtube.com This reaction provides a direct method for creating a carbon-carbon bond between the isoxazole-containing fragment and an aromatic system. organic-chemistry.org
Ring Expansion and Contraction Reactions (if applicable to acid chlorides)
Ring expansion and contraction reactions directly involving the acetyl chloride functionality of this compound are not standard or commonly reported transformations for this class of compounds. The reactivity is centered on the acyl chloride group itself. libretexts.orgwikipedia.org
However, the isoxazole ring system itself can undergo cleavage reactions under certain conditions, which represents a ring-opening rather than an expansion or contraction. For instance, the N-O bond of the isoxazole ring is susceptible to reductive cleavage, which can transform the heterocycle into a β-functionalized carbonyl compound. core.ac.uk These reactions are transformations of the isoxazole core and are not typically initiated by a reaction at the distal acetyl chloride group.
Construction of Heterocyclic Systems
The reactivity of this compound is particularly well-suited for the synthesis of various heterocyclic compounds, where the isoxazole ring often imparts specific biological or chemical properties to the final molecule.
Synthesis of Isoxazolyl Azetidin-2-ones (β-Lactams)
Azetidin-2-ones, commonly known as β-lactams, are a critically important class of heterocyclic compounds, forming the core structure of penicillin and cephalosporin antibiotics. The synthesis of β-lactams bearing an isoxazolyl substituent at the C4 position can be efficiently achieved using this compound.
The Staudinger synthesis, or [2+2] cycloaddition, is a cornerstone method for constructing the β-lactam ring. nih.govscispace.com This reaction involves the cyclocondensation of a ketene with an imine (Schiff base). In this context, this compound serves as the ketene precursor. The reaction is typically carried out by treating a Schiff base with the acetyl chloride in the presence of a tertiary amine, such as triethylamine (Et₃N), which both neutralizes the generated HCl and facilitates the formation of the ketene intermediate. researchgate.netnih.govresearchgate.net This process leads to the formation of N-substituted 3-chloro-4-(3,5-dimethylisoxazol-4-yl)azetidin-2-ones.
Table 1: Examples of Isoxazolyl Azetidin-2-one Synthesis via Reaction with Schiff Bases
| Schiff Base (Imine) | Reagent | Base | Product |
|---|---|---|---|
| N-Benzylidene-aniline | This compound | Triethylamine | 1-Phenyl-3-chloro-4-(3,5-dimethylisoxazol-4-yl)azetidin-2-one |
| N-(4-Methoxybenzylidene)-methylamine | This compound | Triethylamine | 1-Methyl-3-chloro-4-(3,5-dimethylisoxazol-4-yl)-azetidin-2-one |
The underlying mechanism of this transformation is a [2+2] cycloaddition reaction. researchgate.netnih.gov The process is initiated by the reaction of this compound with a base, typically triethylamine, to generate a highly reactive ketene intermediate in situ. This ketene then reacts with the C=N double bond of the Schiff base. The stereochemistry of the resulting β-lactam (cis or trans) can be influenced by the substituents on the imine and the reaction conditions. nih.gov This cycloaddition pathway provides a reliable and modular route to a diverse library of isoxazolyl-substituted β-lactams. scispace.comnih.gov
Integration into Fused Isoxazole Derivatives
This compound is also a valuable reagent for constructing fused heterocyclic systems where the isoxazole ring is annulated with another ring. The synthesis of these molecules often involves an initial acylation step using the acetyl chloride, followed by an intramolecular cyclization reaction. For instance, a substrate containing a nucleophilic group (like an amine or hydroxyl) can be acylated, and a subsequent reaction, such as a condensation or a 1,3-dipolar cycloaddition, can lead to the formation of a new fused ring. mdpi.commdpi.comnih.gov This strategy allows for the creation of complex frameworks like isoxazolo[5,4-b]pyridines or isoxazolo[4,5-d]pyrimidines.
Formation of Complex Polycyclic Scaffolds (e.g., pyrimido[4,5-b]indoles)
The construction of intricate polycyclic systems, such as pyrimido[4,5-b]indoles, can be facilitated by using this compound as a starting material to build key intermediates. scilit.com While direct participation in a multi-component reaction might be challenging, the acetyl chloride can be readily converted into more suitable precursors. For example, it can be transformed into a β-keto ester or an aldehyde bearing the isoxazole moiety. This functionalized intermediate can then be used in a one-pot, multi-component reaction with compounds like aminopyrimidines and cyclic ketones to assemble the pyrimido[4,5-b]quinoline or indole core. nih.govnih.gov Another advanced strategy involves using the reagent in palladium-catalyzed intramolecular arylation reactions to forge the final heterocyclic ring. scilit.comresearchgate.net
Table 2: Proposed Synthetic Route to an Isoxazolyl-Substituted Pyrimido-indole Scaffold
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Conversion of this compound to the corresponding aldehyde. | (3,5-Dimethylisoxazol-4-yl)acetaldehyde |
| 2 | Multi-component reaction with 6-amino-1,3-dimethyluracil and an indole derivative. nih.gov | Isoxazolyl-substituted pyrimido[4,5-b]indole derivative |
Synthesis of Substituted Indoline-2-ones
Substituted indoline-2-ones are significant scaffolds in medicinal chemistry, known to act as inhibitors of protein kinases. nih.govnih.gov this compound can be employed to create precursors for the synthesis of 3-substituted indoline-2-ones. A common synthetic approach is the Knoevenagel condensation between an active methylene (B1212753) compound and an isatin (indoline-2,3-dione) derivative. The acetyl chloride can be used to prepare an amide or ester containing the (3,5-dimethylisoxazol-4-yl)acetyl group. This intermediate, possessing an active methylene group, can then undergo a base-catalyzed condensation with an isatin at the C3-position to yield a 3-[(3,5-dimethylisoxazol-4-yl)methylidene]indolin-2-one derivative. nih.gov
Table 3: Representative Synthesis of Substituted Indoline-2-ones
| Active Methylene Precursor | Isatin Derivative | Condensation Product |
|---|---|---|
| N-Phenyl-2-(3,5-dimethylisoxazol-4-yl)acetamide | 5-Fluoro-isatin | 3-[(3,5-Dimethylisoxazol-4-yl)methylidene]-5-fluoroindolin-2-one |
| Ethyl (3,5-dimethylisoxazol-4-yl)acetate | Isatin | 3-[(3,5-Dimethylisoxazol-4-yl)methylidene]indolin-2-one |
Analytical and Spectroscopic Characterization in Research Context
Confirmation of Synthesized (3,5-Dimethylisoxazol-4-yl)acetyl chloride
The synthesis of this compound typically proceeds from its corresponding carboxylic acid, (3,5-Dimethylisoxazol-4-yl)acetic acid. A common method for this transformation is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ekb.egmdpi.com The confirmation of this conversion is not a trivial step and requires careful spectroscopic analysis.
Researchers verify the formation of the acid chloride by observing specific changes in the spectroscopic data compared to the starting material. Primarily, infrared (IR) spectroscopy is used to confirm the appearance of the highly characteristic carbonyl (C=O) stretching band of the acid chloride functional group. Concurrently, nuclear magnetic resonance (NMR) spectroscopy is used to ensure the core structure of the 3,5-dimethylisoxazole (B1293586) ring remains intact throughout the chemical transformation. The disappearance of the acidic proton signal from the starting carboxylic acid in the ¹H NMR spectrum further supports the successful synthesis.
Elucidation of Product Structures from Reactions
This compound is a reactive intermediate used in the synthesis of various derivatives, such as amides and esters. Determining the precise chemical structure of these new products is a critical aspect of the research process. A suite of spectroscopic methods, including NMR, IR, and mass spectrometry, is employed to provide a comprehensive and unambiguous structural assignment. researchgate.net
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: In the context of this compound, the proton NMR spectrum would display characteristic signals confirming the integrity of the molecule. The two methyl groups (at positions 3 and 5 of the isoxazole (B147169) ring) would each appear as a sharp singlet, and the methylene (B1212753) protons (-CH₂-) of the acetyl group would also present as a singlet. chemicalbook.com When the acetyl chloride reacts to form a new product, such as an amide, new signals corresponding to the added moiety (e.g., N-H protons) will appear, and shifts in the adjacent methylene protons are observed.
¹³C NMR: The carbon NMR spectrum provides complementary information. It shows distinct signals for each unique carbon atom in the molecule. For the parent acetyl chloride, a key signal would be the carbonyl carbon of the acid chloride group, which resonates at a characteristic downfield position. The carbons of the isoxazole ring and the methyl groups would also have predictable chemical shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, which is invaluable for confirming the structure of more complex derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Isoxazole-CH₃ (x2) | ~2.2-2.5 (s, 6H) | ~10-15 |
| -CH₂- | ~4.0-4.3 (s, 2H) | ~45-50 |
| C=O | - | ~170-175 |
| Isoxazole C-CH₃ (x2) | - | ~160-170 |
| Isoxazole C₄ | - | ~110-115 |
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups.
For this compound, the most definitive absorption band in its IR spectrum is the carbonyl (C=O) stretch of the acid chloride. This band appears at a characteristically high wavenumber, typically in the range of 1785-1815 cm⁻¹. researchgate.net This is significantly higher than the C=O stretch of a corresponding amide or ester, making IR an excellent tool for monitoring the conversion of the acid chloride. Other important signals include the C=N and C-O stretching vibrations from the isoxazole ring. researchgate.net
Table 2: Key IR Absorption Bands for this compound Data is predicted based on typical values for the functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Acid Chloride (C=O) | 1785 - 1815 | Strong |
| Isoxazole (C=N) | 1600 - 1650 | Medium |
| Isoxazole (C-O) | 1200 - 1260 | Medium |
| C-Cl Stretch | 650 - 800 | Medium-Strong |
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. In research involving this compound and its derivatives, MS is used to confirm the mass of the synthesized products.
Using techniques like Electrospray Ionization (ESI), the mass spectrometer detects the molecular ion peak (M⁺ or [M+H]⁺), which should correspond to the calculated molecular weight of the target structure. researchgate.net For this compound (C₇H₈ClNO₂), the expected molecular weight is approximately 173.6 g/mol . The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation pathways could include the loss of a chlorine radical (Cl•) or the cleavage of the carbonyl-chloride bond, providing further evidence for the proposed structure. researchgate.net
Chromatographic Techniques for Purity Assessment in Research
Ensuring the purity of a synthesized compound is essential for obtaining reliable data in subsequent biological or chemical assays. Chromatographic methods are the standard for both purification and purity assessment in a research setting.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, a researcher can visualize the consumption of reactants and the formation of the product.
Flash Column Chromatography: When a reaction yields a mixture of products or contains unreacted starting materials, flash column chromatography is a widely used technique for purification. nih.gov This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the desired product.
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. It provides a high-resolution separation of components in a mixture. The purity of the final compound is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For compounds to be used in further studies, a purity of >95% is often required. nih.gov
Theoretical and Computational Studies on 3,5 Dimethylisoxazol 4 Yl Acetyl Chloride and Its Derivatives
Electronic Structure and Reactivity Modeling
While specific computational studies on (3,5-Dimethylisoxazol-4-yl)acetyl chloride are not extensively documented in publicly available literature, the electronic structure and reactivity can be inferred from studies on analogous compounds, such as (3,5-dimethylisoxazol-4-yl)acetic acid and other derivatives. mdpi.comnih.gov Computational techniques like Density Functional Theory (DFT) are commonly employed to model the electronic properties of such molecules.
A key aspect of these studies is the determination of the molecular geometry and the distribution of electron density. For the 3,5-dimethylisoxazole (B1293586) ring, the two methyl groups are known to increase the electron density on the ring, which can influence its reactivity in various chemical transformations. researchgate.netnih.gov The acetyl chloride group, being a strong electron-withdrawing group, will significantly impact the electronic properties of the molecule, particularly at the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Key Electronic Properties Investigated Computationally:
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high positive potential around the carbonyl carbon of the acetyl chloride group, indicating its high reactivity towards nucleophiles. The nitrogen and oxygen atoms of the isoxazole (B147169) ring would be expected to have negative potential, highlighting their role as potential hydrogen bond acceptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. In a molecule like this compound, the LUMO is expected to be localized on the acetyl chloride moiety, consistent with its electrophilic character.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. This can reveal hyperconjugative interactions that contribute to the stability of the molecule and can help in understanding the charge transfer that occurs during chemical reactions.
A computational study on the related compound 3-thiophene acetic acid using DFT calculations with the B3LYP functional and aug-cc-pVTZ basis set provides a framework for the type of analysis that would be relevant. researchgate.net Such a study on this compound would elucidate its structural parameters, vibrational frequencies, and electronic properties, providing a comprehensive understanding of its reactivity. researchgate.net
Reaction Mechanism Investigations via Computational Chemistry
The formation of the isoxazole ring itself is often achieved through a 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net Computational studies of these reactions can determine the transition state structures, activation energies, and the regio- and stereoselectivity of the reaction, providing insights that are often difficult to obtain experimentally. nih.govnih.gov For instance, DFT calculations can be used to model the reaction pathway, and the analysis of the electron localization function (ELF) can reveal whether the mechanism is concerted or stepwise. nih.gov
In the context of this compound, a key reaction would be its synthesis from the corresponding carboxylic acid, likely involving a reagent like thionyl chloride or oxalyl chloride. Computational modeling could be employed to study the mechanism of this transformation, identifying key intermediates and transition states.
Furthermore, the reactions of this compound with various nucleophiles are of significant interest, as these reactions are fundamental to the synthesis of its derivatives. For example, the reaction with an amine to form an amide is a common transformation. Computational studies could model the reaction pathway, comparing different possible mechanisms (e.g., a concerted versus a stepwise addition-elimination mechanism) and providing insights into the factors that influence the reaction rate and yield. The investigation of substitution reactions of imidazomethanol derivatives with chloroacetylchloride has been explored to understand the cyclization reaction pathways. nih.gov
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSRS) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSRS) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity, reactivity, or selectivity. These studies are particularly valuable in drug discovery for optimizing lead compounds.
For derivatives of 3,5-dimethylisoxazole, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activity. For example, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models demonstrated a strong correlation between the 3D structural features of the molecules and their agonistic activity. The contour maps generated from these models indicated that hydrophobic groups at the R2 position and electronegative groups at the R3 position were crucial for high activity.
In another study, QSAR models were developed for a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives to correlate their structure with anti-inflammatory activity. nih.govnih.gov A strong correlation was found between the observed and predicted activity, leading to the development of a robust QSAR model. nih.govnih.gov
While no specific QSRR/QSRS studies on this compound itself were found, the principles from studies on its derivatives can be applied. By synthesizing a library of derivatives of this compound and measuring their reactivity or selectivity in a particular reaction, QSRR/QSRS models could be developed. These models would use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties.
Table 1: Examples of QSAR Studies on Isoxazole Derivatives
| Study Focus | QSAR Models Used | Key Findings | Reference |
|---|---|---|---|
| Farnesoid X Receptor (FXR) Agonists | CoMFA, CoMSIA | Hydrophobicity at R2 and electronegativity at R3 are crucial for activity. | nih.gov |
| Anti-inflammatory Activity | QSAR | Developed a predictive model for anti-inflammatory activity. | nih.govnih.gov |
Molecular Docking and Dynamics Simulations of Derivatives (e.g., bromodomain inhibitors)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of small molecules with biological macromolecules, such as proteins. These methods are extensively used in drug discovery to predict the binding mode of a ligand to its target and to estimate its binding affinity.
Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of bromodomains, a class of proteins that are attractive targets for cancer therapy. nih.govacs.org The 3,5-dimethylisoxazole moiety has been shown to act as an effective mimic of acetylated lysine (B10760008) (KAc), a key recognition motif for bromodomains. nih.gov
Molecular Docking Studies:
Docking studies have been instrumental in understanding how 3,5-dimethylisoxazole derivatives bind to the KAc-binding pocket of bromodomains like BRD4. nih.gov These studies predict that the 3,5-dimethylisoxazole core orients itself within the binding pocket to form a crucial hydrogen bond between the isoxazole nitrogen or oxygen and a conserved asparagine residue (Asn140 in BRD4). nih.gov The substituents on the isoxazole ring can then be optimized to form additional interactions with the protein, enhancing binding affinity and selectivity. For instance, a phenyl group at the 4-position of the isoxazole ring can extend into a hydrophobic pocket known as the WPF shelf, formed by tryptophan, proline, and phenylalanine residues. nih.govnih.gov
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of the protein-ligand complex, allowing for the study of its stability and conformational changes over time. For bromodomain inhibitors, MD simulations can be used to:
Assess the stability of the predicted binding pose: By running simulations for several nanoseconds, researchers can determine if the ligand remains stably bound in the predicted orientation.
Analyze the detailed interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and water-mediated interactions that contribute to the binding affinity.
Investigate the role of protein flexibility: Proteins are not static entities, and MD simulations can show how the protein structure adapts to the binding of a ligand.
One study on 3,5-dimethylisoxazole derivative dimers as BRD4 inhibitors used a protein binding model to understand their enhanced potency. nih.govacs.org The dimer was designed to simultaneously target the two tandem bromodomains of BRD4, leading to a significant increase in anti-proliferative activity. nih.govacs.org
Table 2: Key Interactions of 3,5-Dimethylisoxazole Derivatives with Bromodomains
| Interaction Type | Interacting Groups | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | Isoxazole N/O with conserved Asn residue | Anchors the ligand in the KAc-binding pocket. | nih.gov |
| Hydrophobic Interactions | Substituents on the isoxazole ring with the WPF shelf | Enhances binding affinity. | nih.govnih.gov |
| π-π Stacking | Aromatic substituents with aromatic residues (e.g., Trp) | Contributes to binding stability. | nih.gov |
Future Research Directions and Potential Innovations
Development of More Efficient and Sustainable Synthetic Routes
While established methods for synthesizing isoxazole (B147169) cores and acyl chlorides exist, future research will likely focus on developing greener and more atom-economical pathways. The synthesis of the 3,5-dimethylisoxazole (B1293586) core itself can be achieved from relatively simple precursors like acetylacetone (B45752) and hydroxylamine (B1172632) hydrochloride. chemicalbook.com However, the subsequent introduction of the acetyl chloride moiety at the 4-position presents opportunities for improvement.
Future research could investigate:
Catalytic Direct C-H Acylation: Moving away from classical multi-step functionalization, research into transition-metal-catalyzed direct C-H acylation of 3,5-dimethylisoxazole would represent a significant leap in efficiency. This would eliminate the need for pre-functionalized substrates, reducing waste and simplifying the synthetic process.
Flow Chemistry Processes: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling reactive intermediates like acyl chlorides, and easier scalability. Developing a continuous process for the synthesis of (3,5-Dimethylisoxazol-4-yl)acetyl chloride could lead to higher yields and purity with a reduced environmental footprint.
Environmentally Benign Solvents and Catalysts: Inspired by broader trends in green chemistry, future syntheses could explore the use of aqueous media or biodegradable solvents. researchgate.net The development of reusable, non-toxic catalysts for the acylation step is another promising avenue. researchgate.netnih.gov For instance, methods using ultrasound radiation without a catalyst have been reported for other isoxazole syntheses and could be adapted. nih.gov
| Research Focus | Objective | Potential Advantage |
| Catalytic C-H Acylation | Direct synthesis from 3,5-dimethylisoxazole | Reduced steps, less waste |
| Flow Chemistry | Continuous manufacturing process | Improved safety, scalability, and consistency |
| Green Chemistry | Use of aqueous media, benign catalysts | Reduced environmental impact, increased sustainability |
Exploration of Novel Reaction Pathways and Reactivity Patterns
The reactivity of this compound is dominated by the electrophilic acetyl chloride group. However, the interplay between this group and the isoxazole ring could lead to novel chemical transformations.
Future studies could focus on:
Intramolecular Cyclizations: Designing precursors from this compound that can undergo novel intramolecular cyclization reactions to form complex, fused heterocyclic systems. Hypervalent iodine-catalyzed intramolecular cycloadditions have been used to create fused isoxazole systems from other precursors and could be a starting point for investigation. mdpi.com
Controlled Polymerization: The acetyl chloride functionality could serve as an initiator or a monomer in polymerization reactions. Research could explore the controlled polymerization of this compound or its derivatives to create novel polymers with the isoxazole moiety embedded in the backbone, potentially conferring unique thermal or electronic properties to the material.
Participation in Multicomponent Reactions: Designing new one-pot, multicomponent reactions where this compound acts as a key reactant. Such reactions are highly valued for their efficiency in building molecular complexity rapidly. Palladium-catalyzed four-component coupling has been used to create other isoxazole derivatives and could be adapted. organic-chemistry.org
Expansion of Applications in Chemical Synthesis and Material Science
The 3,5-dimethylisoxazole scaffold is a known bioisostere for the acetyl-lysine group, making it a valuable fragment in medicinal chemistry, particularly as an inhibitor of bromodomains in cancer research. nih.govfrontiersin.org Future applications can build upon this foundation and expand into new domains.
Medicinal and Agrochemical Synthesis: The compound is an ideal starting point for creating libraries of amides, esters, and ketones by reacting it with various amines, alcohols, and organometallic reagents. These libraries can be screened for a wide range of biological activities, from anticancer and anti-inflammatory agents to novel herbicides and fungicides. nih.gov The synthesis of stilbene (B7821643) analogs for algicidal activity provides a model for how new classes of compounds can be developed for specific applications. usda.gov
Functional Materials: The isoxazole ring can be incorporated into larger conjugated systems for applications in organic electronics. By using this compound to append the isoxazole unit onto polymeric or molecular scaffolds, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Specialty Polymers and Coatings: The high reactivity of the acetyl chloride group makes it suitable for surface modification. It could be used to graft the isoxazole moiety onto the surface of materials to alter their properties, such as hydrophobicity, adhesion, or biocompatibility.
| Application Area | Potential Role of this compound | Example Innovation |
| Medicinal Chemistry | Building block for bioactive molecules | Novel bromodomain inhibitor drug candidates frontiersin.org |
| Agrochemicals | Precursor for screening new pesticides | Fungicides with a new mode of action |
| Material Science | Monomer for functional polymers | Conductive polymers for organic electronics |
| Surface Chemistry | Surface modification agent | Biocompatible coatings for medical devices |
Integration into Automated Synthesis Platforms
The drive for rapid discovery and optimization in the chemical and pharmaceutical industries has led to the rise of automated synthesis platforms. This compound is an excellent candidate for integration into these systems.
Future research in this area would involve:
Solid-Phase Synthesis: Developing protocols to tether the (3,5-dimethylisoxazol-4-yl)acetyl group to a solid support. This would allow for the automated, sequential addition of reagents in a flow-through system, simplifying purification and enabling the rapid generation of large compound libraries. The generation of isoxazole-based combinatorial libraries on solid phase has already been demonstrated as a viable strategy. nih.gov
High-Throughput Reaction Screening: Utilizing robotic platforms to rapidly screen the reactions of this compound with a large array of nucleophiles (amines, alcohols, thiols) under various conditions. This would accelerate the discovery of new derivatives and optimize reaction conditions for lead compounds.
Machine Learning-Guided Synthesis: Coupling automated synthesis platforms with machine learning algorithms. The system could perform a reaction, analyze the outcome, and then predict the optimal conditions or reactants for the next iteration, creating a closed loop for autonomous discovery and optimization of molecules derived from the title compound.
Advanced Computational Modeling for Predictive Synthesis and Design
Computational chemistry is an indispensable tool for modern chemical research. For this compound, computational modeling can provide deep insights and guide experimental work.
Key areas for future computational research include:
Reaction Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model the transition states of reactions involving the acetyl chloride. This can help predict its reactivity with different nucleophiles, understand unexpected reaction outcomes, and design catalysts for more efficient transformations. Computational studies have already been used to elucidate mechanisms for isoxazole synthesis. organic-chemistry.org
In Silico Drug Design: Employing molecular docking and molecular dynamics simulations to design novel inhibitors based on the 3,5-dimethylisoxazole scaffold. frontiersin.org By modeling the binding of virtual derivatives in the active sites of biological targets like bromodomains or enzymes, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govfrontiersin.org
Prediction of Material Properties: Using computational models to predict the electronic, optical, and thermal properties of polymers and materials derived from this compound. This predictive capability can guide the design of new functional materials, saving significant time and experimental resources.
Q & A
Basic Questions
Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)acetyl chloride, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via chlorination of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid using chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions. Critical parameters include maintaining a dry environment, controlled temperature (0–25°C), and stoichiometric excess of the chlorinating agent. Post-synthesis purification involves distillation or crystallization under reduced pressure. Similar protocols for related compounds highlight the use of DMSO as a solvent under reflux (18 hours) followed by ice-water quenching and crystallization (65% yield) .
Q. What safety protocols are mandatory when handling this compound?
- Methodological Answer : Key precautions include:
- PPE : Butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes) , chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid vapor inhalation.
- Storage : Airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis.
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent violent reactions .
Q. Which analytical techniques reliably characterize this compound?
- Methodological Answer :
- Elemental Analysis : Confirms stoichiometric purity (e.g., C 56.97%, H 3.42% in related compounds) .
- Spectroscopy : ¹H/¹³C NMR identifies acetyl chloride protons (δ ~2.6 ppm for CH₃) and carbonyl carbons (δ ~170 ppm). IR confirms C=O stretching (~1800 cm⁻¹).
- Melting Point : Determines crystalline purity (e.g., 138°C for analogous compounds) .
Advanced Questions
Q. How does the 3,5-dimethylisoxazole moiety influence the reactivity of the acetyl chloride group?
- Methodological Answer : The electron-withdrawing isoxazole ring enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Steric hindrance from the 3,5-dimethyl groups reduces reactivity with bulky nucleophiles. Comparative kinetic studies with unsubstituted isoxazole analogs show faster reaction rates (e.g., 2x higher with aniline), highlighting electronic vs. steric trade-offs .
Q. How can discrepancies in reported synthetic yields be resolved experimentally?
- Methodological Answer : Use Design of Experiments (DoE) to isolate variables:
- Solvent : Polar aprotic solvents (e.g., DMSO) vs. acetic acid .
- Temperature : Reflux (18 hours) vs. shorter durations (45 minutes) .
- Monitoring : In situ IR or TLC tracks reaction progression. Reproducing protocols under controlled anhydrous conditions improves yield consistency.
Q. What degradation pathways occur during storage, and how can stability be enhanced?
- Methodological Answer : Hydrolysis to 2-(3,5-Dimethylisoxazol-4-yl)acetic acid is the primary pathway. Stability studies under varying humidity show rapid decomposition above 50% RH. Mitigation strategies include:
- Storage : Sealed containers with molecular sieves under argon at –20°C.
- Analysis : Thermal gravimetric analysis (TGA) quantifies decomposition kinetics under thermal stress .
Q. How is chemoselective acylation achieved in polyfunctional substrates using this reagent?
- Methodological Answer :
- pH Control : At pH 8–9, primary amines react preferentially over alcohols in biphasic systems.
- Kinetic Selectivity : Competition experiments (e.g., benzylamine vs. ethanol) show >90% amine acylation. Steric shielding of secondary amines further enhances selectivity .
Notes
- Safety : Prioritize anhydrous handling to prevent exothermic hydrolysis .
- Synthesis Optimization : Scale-up may require adjusting solvent volume-to-substrate ratios to maintain yield .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
